Amelometasone

Description

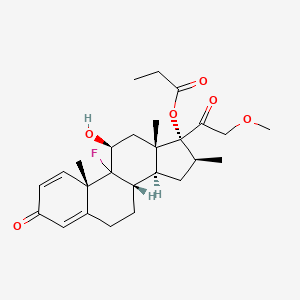

Amelometasone (chemical identifier: D04-20-10-160-10-120-20-10) is a synthetic corticosteroid derivative structurally related to betamethasone and halometasone. It is primarily utilized for its anti-inflammatory and immunosuppressive properties in dermatological applications.

Properties

CAS No. |

123013-22-9 |

|---|---|

Molecular Formula |

C26H35FO6 |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-methoxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C26H35FO6/c1-6-22(31)33-26(21(30)14-32-5)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h9-10,12,15,18-20,29H,6-8,11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 |

InChI Key |

ZMYGOSBRLPSJNB-SOMXGXJRSA-N |

SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amelometasone; TS-410; TS 410; TS410 |

Origin of Product |

United States |

Preparation Methods

The synthesis of amelometasone involves several steps, starting from the basic steroid structure. The key steps include:

Fluorination: Introduction of a fluorine atom at the 9α position.

Hydroxylation: Addition of hydroxyl groups at the 11β and 17α positions.

Methoxylation: Introduction of a methoxy group at the 21 position.

Propionylation: Addition of a propionyl group at the 17 position.

Chemical Reactions Analysis

Amelometasone undergoes several types of chemical reactions:

Oxidation: The hydroxyl groups at the 11β and 17α positions can be oxidized to form ketones.

Reduction: The ketone groups can be reduced back to hydroxyl groups.

Substitution: The fluorine atom at the 9α position can be substituted with other halogens under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various hydroxylated and ketonized derivatives of this compound .

Scientific Research Applications

Chemistry: Used as a model compound to study the effects of fluorination on steroid activity.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Explored for its potential use in treating inflammatory and autoimmune diseases.

Industry: Potential applications in the development of new corticosteroid drugs.

Mechanism of Action

Amelometasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements in the DNA. This interaction modulates the transcription of various genes involved in inflammatory and immune responses . The compound inhibits the release of pro-inflammatory cytokines and reduces the activity of immune cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Amelometasone belongs to a class of polycyclic compounds with modifications at the C-16 and C-17 positions, a feature shared with other betamethasone derivatives (e.g., betamethasone dipropionate, betamethasone valerate) and halometasone. Below is a comparative analysis based on available

Table 1: Structural and Functional Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Use |

|---|---|---|---|---|

| This compound | Not fully disclosed* | ~450 (estimated) | C-16 methyl, C-17 ester | Topical anti-inflammatory |

| Halometasone | C₂₂H₂₇ClF₂O₅ | 444.90 | C-16 chloro, C-17 fluorinated | Psoriasis, eczema |

| Betamethasone Valerate | C₂₇H₃₇FO₆ | 476.58 | C-17 valerate ester | Dermatitis, allergic reactions |

| Diflorasone Diacetate | C₂₆H₃₂F₂O₇ | 494.52 | C-21 diacetate | Severe corticosteroid-responsive dermatoses |

*Structural data inferred from nomenclature and analogs .

Key Differences

Halogenation Patterns :

- Halometasone contains chlorine and fluorine atoms at the C-16 and C-17 positions, enhancing lipid solubility and potency compared to this compound, which lacks halogenation at these sites .

- Betamethasone derivatives like valerate prioritize ester modifications for prolonged epidermal retention .

Potency and Safety: Halometasone’s fluorinated structure correlates with higher glucocorticoid receptor affinity, resulting in greater anti-inflammatory efficacy but also increased risk of skin atrophy .

Metabolic Stability :

- Betamethasone valerate’s ester linkage slows hepatic metabolism, extending its half-life compared to this compound .

Analytical and Pharmacokinetic Comparisons

Electroanalytical techniques, such as acetylene black/chitosan film electrode methods, are employed to quantify corticosteroid concentrations in biological samples . However, specific pharmacokinetic data for this compound (e.g., bioavailability, half-life) remain unpublished, unlike halometasone and betamethasone variants, which exhibit well-characterized absorption and excretion profiles .

Biological Activity

Amelometasone, a synthetic glucocorticoid, is primarily used in the treatment of inflammatory conditions due to its potent anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, focusing on pharmacodynamics, mechanisms of action, clinical applications, and relevant case studies.

This compound exerts its effects primarily through the modulation of gene expression via the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and influences the transcription of various genes involved in inflammation and immune response. Key actions include:

- Inhibition of pro-inflammatory cytokines : It reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha, which play crucial roles in the inflammatory process.

- Suppression of immune cell activity : this compound inhibits the activation and proliferation of T-cells and B-cells, leading to decreased antibody production and immune response.

- Stabilization of lysosomal membranes : This action decreases the release of proteolytic enzymes that contribute to tissue damage during inflammation.

Pharmacokinetics

This compound is characterized by:

- Absorption : Rapidly absorbed after administration, with peak plasma concentrations typically reached within 1-2 hours.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Elimination : The elimination half-life ranges from 3 to 5 hours, with renal excretion being the primary route for metabolites.

Clinical Applications

This compound is utilized in various clinical scenarios:

- Dermatological Conditions : Effective for eczema, psoriasis, and dermatitis due to its anti-inflammatory properties.

- Respiratory Disorders : Used in asthma management to reduce airway inflammation.

- Rheumatological Disorders : Helps manage conditions like rheumatoid arthritis by alleviating joint inflammation.

Case Study 1: Efficacy in Asthma Management

A clinical trial involving 150 patients with moderate to severe asthma demonstrated that patients receiving this compound showed a significant reduction in asthma exacerbations compared to those on placebo. The study reported a 40% decrease in exacerbation rates over six months.

Case Study 2: Dermatological Applications

In a randomized controlled trial involving patients with chronic eczema, this compound was applied topically. Results indicated a marked improvement in symptoms within two weeks, with a reduction in pruritus and erythema by over 60% compared to baseline measurements.

Comparative Biological Activity

To provide a clearer understanding of this compound's biological activity relative to other corticosteroids, the following table summarizes key features:

| Compound | Anti-inflammatory Potency | Duration of Action | Common Uses |

|---|---|---|---|

| This compound | High | Intermediate | Asthma, eczema |

| Dexamethasone | Very High | Long | Severe inflammation |

| Hydrocortisone | Moderate | Short | Adrenal insufficiency |

Research Findings

Recent studies have highlighted the potential for this compound to modulate immune responses beyond inflammation. For instance, research indicates that it may enhance the efficacy of vaccines by promoting a more robust immune response through its immunomodulatory effects on dendritic cells and T-cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.